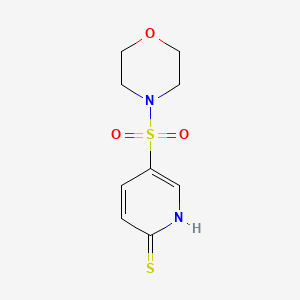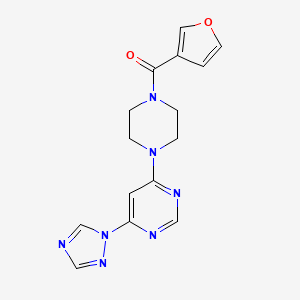![molecular formula C8H9N3O4 B2722297 3-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 866157-47-3](/img/structure/B2722297.png)
3-[(5-nitropyridin-2-yl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-nitropyridin-2-yl)amino]propanoic Acid, also known as N-(5-nitro-2-pyridinyl)-beta-alanine, is a chemical compound with the molecular weight of 211.18 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-[(5-nitropyridin-2-yl)amino]propanoic Acid is represented by the InChI code: 1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation
A study conducted by Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatised amino acids exhibited strong fluorescence, making them potentially useful in biological assays and imaging applications due to their strong emission in physiological pH and good quantum yields (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).
Synthesis and Properties of Nucleoside Analogues
Kim et al. (2012) described the synthesis and properties of a cyano-dZ nucleoside analogue, which has a cyano group instead of a nitro group, highlighting its potential in expanding the genetic alphabet in DNA and RNA. This research underlines the compound's significance in biotechnological applications and genetic engineering (Hyo-Joong Kim, Fei Chen, S. Benner, 2012).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral in the preparation of peptidomimetics or biologically active compounds. This research provides a pathway for creating triazole-based scaffolds, useful in drug design and discovery (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).
Selective Nucleation and Discovery of Organic Polymorphs
Mitchell et al. (2001) investigated the crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile on single-crystal substrates, resulting in the selective growth of specific polymorphs. This study contributes to the field of material science, especially in the selective nucleation and discovery of organic polymorphs, which has implications for pharmaceuticals and materials engineering (C. A. Mitchell, L. Yu, M. Ward, 2001).
Antioxidant, Anti-inflammatory, and Antiulcer Activity of Amino Acid Conjugates
Subudhi and Sahoo (2011) synthesized a series of novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the therapeutic potential of such conjugates in managing oxidative stress, inflammation, and gastric ulcers, marking a significant contribution to medicinal chemistry (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Eigenschaften
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQMFRLYNNBJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-nitropyridin-2-yl)amino]propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)


![3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2722221.png)

![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)


![3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid](/img/structure/B2722227.png)
![5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2722228.png)
![2-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2722229.png)


![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)